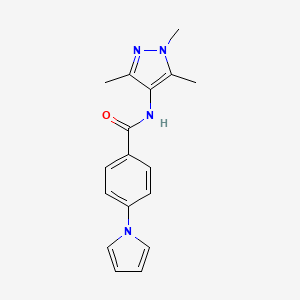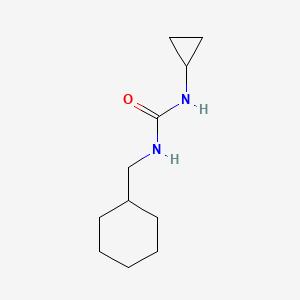![molecular formula C20H16BrFN2O3 B7504163 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide](/img/structure/B7504163.png)
5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide involves the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth. In neurological disorders, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In neurological disorders, it increases the levels of acetylcholine, which is important for cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide in lab experiments is its specificity for HDACs and AChE, which makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide. One direction is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another direction is the investigation of the potential of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide involves several steps. The starting material is 4-methoxy-3-(pyridin-3-ylmethoxy)aniline, which is reacted with 2-fluorobenzoyl chloride in the presence of a base to yield 4-methoxy-3-(pyridin-3-ylmethoxy)-2-fluorobenzamide. This intermediate is then reacted with 5-bromonicotinyl chloride in the presence of a base to afford the final product.
Aplicaciones Científicas De Investigación
5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological research, it has been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3/c1-26-18-7-5-15(10-19(18)27-12-13-3-2-8-23-11-13)24-20(25)16-9-14(21)4-6-17(16)22/h2-11H,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARDVLSJUICFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)

![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)

![N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7504110.png)
![1-[(4-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7504113.png)


![ethyl 6-[(2,4-dimethylbenzoyl)oxymethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7504129.png)

![N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504156.png)
![N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide](/img/structure/B7504157.png)
